molecular formula C21H23N5O B611563 UMB-32

UMB-32

货号 B611563
分子量: 361.4 g/mol
InChI 键: YXPVTKHEWGXKEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

UMB-32 has a wide range of scientific research applications, including:

安全和危害

The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

未来方向

The development of structurally dissimilar ligands like UMB32 as probes of bromodomain function is a promising area of research. This compound showcases new applications of fluorous and multicomponent chemical synthesis for the development of novel epigenetic inhibitors .

生化分析

Biochemical Properties

UMB-32 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, this compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 550 nM . This interaction inhibits the function of BRD4, a protein that regulates transcription by binding to acetylated histones. Additionally, this compound shows potency against TAF1, another bromodomain-containing transcription factor . These interactions highlight the compound’s potential as a transcription inhibitor, making it a promising candidate for therapeutic applications in cancer and other diseases.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, this compound disrupts the normal function of this protein in regulating gene expression. This disruption can lead to changes in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism . In BRD4-dependent cell lines, this compound has demonstrated cellular potency with an effective concentration (EC50) of 724 nM . These effects underscore the compound’s potential to modulate cellular functions and its relevance in therapeutic research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. This compound binds to the acetyl-lysine recognition pocket of BRD4, thereby inhibiting its ability to interact with acetylated histones . This inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to a decrease in gene expression. Additionally, this compound’s interaction with TAF1 further contributes to its inhibitory effects on transcription . These molecular interactions highlight the compound’s mechanism of action as a bromodomain inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a stable compound for in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and TAF1, leading to prolonged effects on gene expression and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of bromodomain-containing proteins . These findings emphasize the need for careful dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions can affect the bioavailability and efficacy of this compound in biological systems. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects associated with its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported across cellular membranes and distributed to various intracellular compartments . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions influence the compound’s bioavailability and its ability to exert its inhibitory effects on bromodomain-containing proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bromodomain-containing proteins . Targeting signals and post-translational modifications play a role in directing this compound to these specific locations . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

化学反应分析

UMB-32 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

UMB-32 is unique in its high selectivity and potency as a BRD4 inhibitor. Similar compounds include:

These compounds share similar targets and mechanisms but differ in their chemical structures and specific binding affinities .

属性

IUPAC Name

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVTKHEWGXKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 2
Reactant of Route 2
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 3
Reactant of Route 3
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 4
Reactant of Route 4
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 5
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 6
Reactant of Route 6
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

Q & A

Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?

A: this compound shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []

Q2: How does the structure of this compound compare to other BET inhibitors, and how does this impact its activity?

A: this compound was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed this compound to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, this compound displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests this compound may offer a unique activity profile compared to existing BET inhibitors.

Q3: What experimental evidence supports the binding of this compound to BRD4?

A: Researchers have successfully determined the crystal structure of this compound in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of this compound's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。